molecular formula C31H36ClN3O5S B048231 Metofenazate CAS No. 388-51-2

Metofenazate

Cat. No. B048231
CAS RN: 388-51-2
M. Wt: 598.2 g/mol
InChI Key: BAQLUVXNKOTTHU-UHFFFAOYSA-N
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Description

Metofenazate, also known as Methophenazine, is a selective calmodulin inhibitor. It has the chemical formula

C31H36ClN3O5SC_{31}H_{36}ClN_{3}O_{5}SC31​H36​ClN3​O5​S

and a molecular weight of 598.16 g/mol . This compound is primarily used in scientific research due to its ability to inhibit calmodulin, a protein that plays a crucial role in various cellular processes.

Scientific Research Applications

Metofenazate is widely used in scientific research due to its selective inhibition of calmodulin. Its applications include:

    Chemistry: Studying the role of calmodulin in various chemical reactions and processes.

    Biology: Investigating the biological functions of calmodulin in cellular processes such as signal transduction, cell division, and muscle contraction.

    Medicine: Exploring potential therapeutic applications, particularly in diseases where calmodulin plays a critical role.

    Industry: Used in the development of calmodulin inhibitors for various industrial applications, including pharmaceuticals and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metofenazate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of specific starting materials under controlled conditions to form the desired product. The exact synthetic route and reaction conditions can vary, but generally, it involves the following steps:

    Formation of Intermediate Compounds: Initial reactions to form intermediate compounds that will be further processed.

    Cyclization and Functionalization: Cyclization reactions to form the core structure of this compound, followed by functionalization to introduce specific functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Metofenazate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.

Mechanism of Action

Metofenazate exerts its effects by selectively inhibiting calmodulin. Calmodulin is a calcium-binding protein that regulates various cellular processes by interacting with different target proteins. By inhibiting calmodulin, this compound disrupts these interactions, affecting pathways involved in cell signaling, muscle contraction, and other critical functions .

Comparison with Similar Compounds

Similar Compounds

    Trifluoperazine: Another calmodulin inhibitor but less selective compared to Metofenazate.

    W-7: A calmodulin antagonist with different structural properties.

    Calmidazolium: A potent calmodulin inhibitor with distinct chemical characteristics.

Uniqueness of this compound

This compound is unique due to its high selectivity for calmodulin, making it a valuable tool in research for studying calmodulin-related processes without significant off-target effects. This selectivity distinguishes it from other calmodulin inhibitors, which may have broader or less specific actions .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36ClN3O5S/c1-37-26-19-22(20-27(38-2)30(26)39-3)31(36)40-18-17-34-15-13-33(14-16-34)11-6-12-35-24-7-4-5-8-28(24)41-29-10-9-23(32)21-25(29)35/h4-5,7-10,19-21H,6,11-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLUVXNKOTTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

522-23-6 (difumarate)
Record name Metofenazate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50192065
Record name Metofenazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

388-51-2
Record name 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-trimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metofenazate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000388512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metofenazate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOFENAZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27J5OW8OGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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